methyl 2-methyl-5-oxo-4-(trifluoromethyl)-4-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL 2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyrrole core, which is a five-membered aromatic heterocycle, substituted with multiple functional groups including a trifluoromethyl group, a trimethoxybenzamido group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Trifluoromethyl Group: This step can involve the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Attachment of the Trimethoxybenzamido Group: This can be done through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or pyrrolidones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of pyrrolinones or pyrrolidones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of METHYL 2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4-(BENZAMIDO)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: Lacks the trimethoxy substitution on the benzamido group.
METHYL 2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4-(3,4-DIMETHOXYBENZAMIDO)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: Has fewer methoxy groups on the benzamido moiety.
Uniqueness
The presence of the trifluoromethyl group and the trimethoxybenzamido group in METHYL 2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE makes it unique in terms of its chemical properties and potential applications. These functional groups can significantly influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C18H19F3N2O7 |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
methyl 2-methyl-5-oxo-4-(trifluoromethyl)-4-[(3,4,5-trimethoxybenzoyl)amino]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H19F3N2O7/c1-8-12(15(25)30-5)17(16(26)22-8,18(19,20)21)23-14(24)9-6-10(27-2)13(29-4)11(7-9)28-3/h6-7H,1-5H3,(H,22,26)(H,23,24) |
InChI Key |
JIOCDSRYXPKRKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1)(C(F)(F)F)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
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